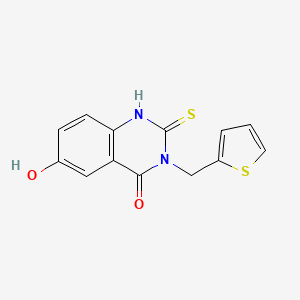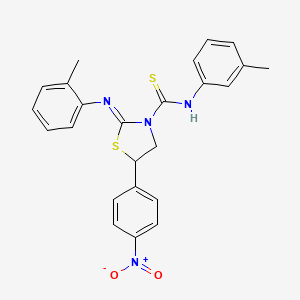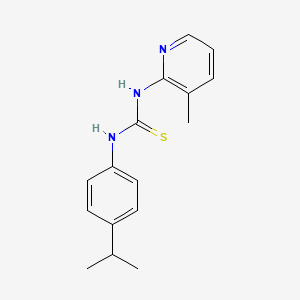![molecular formula C13H11N3O2 B7534744 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. It was first developed by the pharmaceutical company Medivation Inc. and has since been studied extensively for its potential as a cancer therapy.
Mécanisme D'action
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide works by binding to the hydrophobic pocket of MDM2, preventing it from binding to p53 and promoting its degradation. This leads to an increase in p53 levels and activation of downstream pathways involved in cell cycle arrest and apoptosis. This compound has also been shown to have activity against MDMX, another negative regulator of p53.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide is its specificity for MDM2 and MDMX, which reduces the risk of off-target effects. However, it is important to note that this compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, this compound has not yet been tested in clinical trials and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide. One area of interest is the development of more potent and selective MDM2 inhibitors with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a cancer therapy.
Méthodes De Synthèse
The synthesis of 3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide involves several steps, starting with the reaction of 3-methyl-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzonitrile to form the cyano-substituted benzamide. The final step involves the addition of the methyl group to the isoxazole ring using a palladium-catalyzed coupling reaction.
Applications De Recherche Scientifique
3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide has been studied extensively for its potential as a cancer therapy, particularly in the treatment of tumors that overexpress the oncogene MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the development of cancer. By inhibiting MDM2, this compound can activate the p53 pathway and induce cell death in cancer cells.
Propriétés
IUPAC Name |
3-cyano-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-5-12(18-16-9)8-15-13(17)11-4-2-3-10(6-11)7-14/h2-6H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDQIUDTXDPEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)

![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
